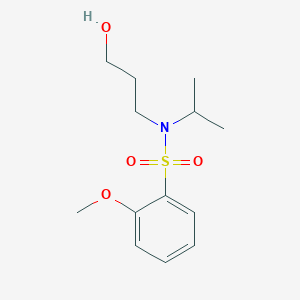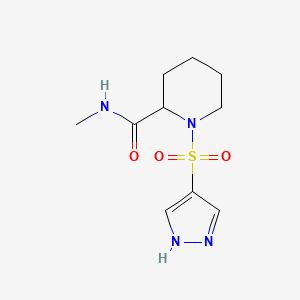
2-(2-hydroxyethyl)-N-(3-methylphenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-hydroxyethyl)-N-(3-methylphenyl)piperidine-1-carboxamide, also known as HEMPA, is a piperidine derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a multi-step process and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
2-(2-hydroxyethyl)-N-(3-methylphenyl)piperidine-1-carboxamide is believed to exert its effects through its interaction with the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling and protein folding. By modulating the activity of this receptor, 2-(2-hydroxyethyl)-N-(3-methylphenyl)piperidine-1-carboxamide may have downstream effects on various physiological and pathological processes.
Biochemical and Physiological Effects:
In addition to its potential neuroprotective effects, 2-(2-hydroxyethyl)-N-(3-methylphenyl)piperidine-1-carboxamide has been found to exhibit various other biochemical and physiological effects. For example, 2-(2-hydroxyethyl)-N-(3-methylphenyl)piperidine-1-carboxamide has been shown to inhibit the growth of certain cancer cell lines and to induce apoptosis in these cells. Additionally, 2-(2-hydroxyethyl)-N-(3-methylphenyl)piperidine-1-carboxamide has been found to modulate the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Advantages and Limitations for Lab Experiments
2-(2-hydroxyethyl)-N-(3-methylphenyl)piperidine-1-carboxamide has several advantages for use in lab experiments, including its high purity and relatively low cost. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are several potential future directions for research on 2-(2-hydroxyethyl)-N-(3-methylphenyl)piperidine-1-carboxamide. For example, further studies could investigate its potential as a neuroprotective agent in various disease models, including Alzheimer's disease and Parkinson's disease. Additionally, research could focus on the development of novel derivatives of 2-(2-hydroxyethyl)-N-(3-methylphenyl)piperidine-1-carboxamide with improved potency and selectivity for the sigma-1 receptor. Finally, studies could investigate the potential of 2-(2-hydroxyethyl)-N-(3-methylphenyl)piperidine-1-carboxamide and related compounds as anticancer agents.
Synthesis Methods
The synthesis of 2-(2-hydroxyethyl)-N-(3-methylphenyl)piperidine-1-carboxamide involves several steps, including the preparation of 3-methylphenylpiperidine, the reaction of this compound with ethylene oxide to form 2-(2-hydroxyethyl)-N-(3-methylphenyl)piperidine, and the subsequent reaction of this intermediate with phosgene to yield 2-(2-hydroxyethyl)-N-(3-methylphenyl)piperidine-1-carboxamide.
Scientific Research Applications
2-(2-hydroxyethyl)-N-(3-methylphenyl)piperidine-1-carboxamide has shown potential in various scientific applications, including its use as a ligand for the sigma-1 receptor, which is involved in various physiological and pathological processes. Additionally, 2-(2-hydroxyethyl)-N-(3-methylphenyl)piperidine-1-carboxamide has been studied for its potential use as a neuroprotective agent, as it has been found to exhibit antioxidant and anti-inflammatory properties.
properties
IUPAC Name |
2-(2-hydroxyethyl)-N-(3-methylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12-5-4-6-13(11-12)16-15(19)17-9-3-2-7-14(17)8-10-18/h4-6,11,14,18H,2-3,7-10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEQHMSTFNJONV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCCCC2CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-hydroxyethyl)-N-(3-methylphenyl)piperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide](/img/structure/B7559693.png)
![2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide](/img/structure/B7559706.png)



![(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7559737.png)

![N-[(3-hydroxyphenyl)methyl]-N-methyl-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7559751.png)



![[1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B7559763.png)
![4-fluoro-N-[(2-methylcyclohexyl)methyl]benzenesulfonamide](/img/structure/B7559779.png)
![(2R)-2-amino-N-[3-[(2-methoxyacetyl)amino]phenyl]propanamide](/img/structure/B7559781.png)